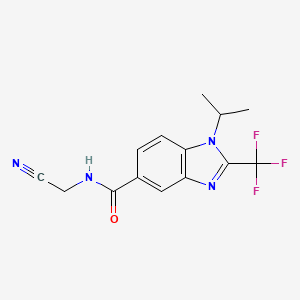
N-(1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl)-3,3-dimethylbutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl)-3,3-dimethylbutanamide, also known as DM-235, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of pyrrolidinones and has shown promising results in various scientific research studies.
Mécanisme D'action
The exact mechanism of action of N-(1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl)-3,3-dimethylbutanamide is not fully understood. However, it is believed to act on the dopaminergic and cholinergic systems in the brain. This compound has been shown to increase the levels of dopamine and acetylcholine in the brain, which are neurotransmitters that are involved in motor function and cognition. This compound also has antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the levels of dopamine and acetylcholine in the brain, which may contribute to its neuroprotective effects. This compound has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic applications in inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N-(1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl)-3,3-dimethylbutanamide is its high purity and stability, which makes it a suitable candidate for laboratory experiments. However, one of the limitations of this compound is its relatively high cost, which may limit its use in some laboratory settings.
Orientations Futures
There are several future directions for the study of N-(1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl)-3,3-dimethylbutanamide. One potential direction is the further investigation of its neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease. Another potential direction is the investigation of its potential therapeutic applications in inflammatory diseases. Furthermore, the exact mechanism of action of this compound needs to be further elucidated in order to fully understand its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of N-(1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl)-3,3-dimethylbutanamide involves the condensation of 3,4-dimethylphenylacetic acid with 3,3-dimethylbutyryl chloride in the presence of triethylamine. The resulting product is then reacted with pyrrolidin-3-one to obtain this compound. The synthesis method has been optimized to produce high yields of this compound with excellent purity.
Applications De Recherche Scientifique
N-(1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl)-3,3-dimethylbutanamide has been extensively studied for its potential therapeutic applications. It has been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease. This compound has also been studied for its potential use in the treatment of neuropathic pain and as an analgesic. Furthermore, this compound has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases.
Propriétés
IUPAC Name |
N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-3,3-dimethylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O2/c1-12-6-7-15(8-13(12)2)20-11-14(9-17(20)22)19-16(21)10-18(3,4)5/h6-8,14H,9-11H2,1-5H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHKRYYKZVFRMTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)CC(C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(Trifluoromethyl)bicyclo[2.2.1]heptane-1-carbonitrile](/img/structure/B2791892.png)
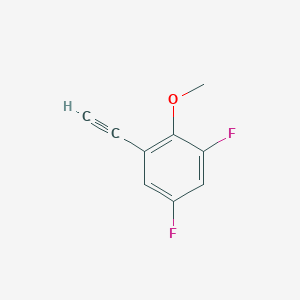
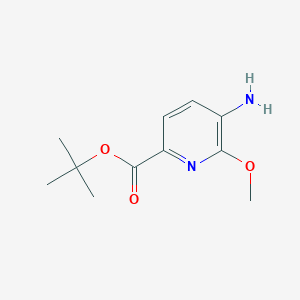
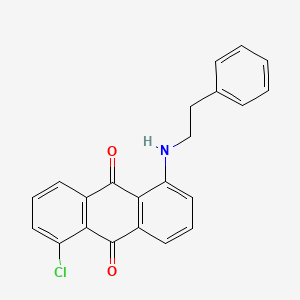
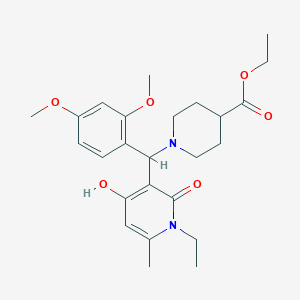
![(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)methanone](/img/structure/B2791901.png)


![(3R,4R)-4-Cyclohexyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B2791907.png)
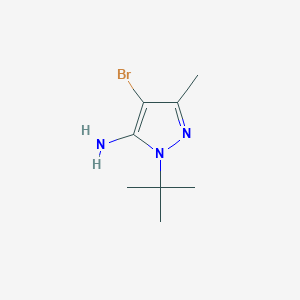

![4-cyano-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2791911.png)
![5-((4-Benzhydrylpiperazin-1-yl)(3-fluorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2791913.png)
